9-(chloroacetyl)-9H-carbazole
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Overview
Description
9-(Chloroacetyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(chloroacetyl)-9H-carbazole typically involves the reaction of carbazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Carbazole+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.
Types of Reactions:
Substitution Reactions: The chloroacetyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation Reactions: The carbazole moiety can be oxidized to form carbazole-9,9-dioxide using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The chloroacetyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or amines in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carbazole-9,9-dioxide: Formed from oxidation reactions.
Hydroxymethyl-carbazole: Formed from reduction reactions.
Scientific Research Applications
9-(Chloroacetyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-(chloroacetyl)-9H-carbazole involves its interaction with various molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbazole moiety can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
9-Acetyl-9H-carbazole: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
9-(Bromoacetyl)-9H-carbazole: Similar structure with a bromo group instead of a chloro group, leading to different reactivity in substitution reactions.
9-(Methoxyacetyl)-9H-carbazole: Similar structure with a methoxy group, affecting its electronic properties and reactivity.
Uniqueness: 9-(Chloroacetyl)-9H-carbazole is unique due to the presence of the chloroacetyl group, which enhances its reactivity in nucleophilic substitution reactions and its potential applications in various fields. The chloro group also influences the compound’s electronic properties, making it suitable for use in advanced materials and electronic devices.
Properties
IUPAC Name |
1-carbazol-9-yl-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZUEICMEHKRKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365277 |
Source
|
Record name | 9-(chloroacetyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-61-8 |
Source
|
Record name | 9-(chloroacetyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38002-61-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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